Sophocarpine hydrobromide

Description

Contextualization within Natural Product Chemistry Research

Sophocarpine (B1681056) is a naturally occurring alkaloid found predominantly in plants of the Sophora genus, such as Sophora alopecuroides, Sophora flavescens, and Sophora subprostrata. frontiersin.orgnih.gov Within the field of natural product chemistry, it belongs to the quinolizidine (B1214090) alkaloid family. frontiersin.orgnih.gov The investigation of such natural compounds is crucial for discovering novel chemical structures with potential therapeutic value. frontiersin.org The synthesis of sophocarpine can be achieved from matrine (B1676216), another alkaloid from the same plant genus. jelsciences.com

Significance as a Research Probe in Chemical Biology and Pharmacology

In chemical biology and pharmacology, sophocarpine hydrobromide serves as a valuable research probe to investigate various cellular signaling pathways. frontiersin.org Its ability to interact with multiple biological targets allows researchers to explore the mechanisms underlying various physiological and pathological processes.

Extensive research has demonstrated that sophocarpine modulates several key signaling pathways, including:

NF-κB Pathway : Sophocarpine has been shown to inhibit the activation of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival. frontiersin.orgmedchemexpress.com This inhibition helps to reduce the inflammatory response. frontiersin.orgbiosynth.com

MAPK Pathway : The compound affects the mitogen-activated protein kinase (MAPK) pathway, including p38 and JNK phosphorylation, which are involved in cellular responses to a variety of stimuli. frontiersin.orgmedchemexpress.com

PI3K/Akt Pathway : Sophocarpine can inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation, growth, and survival. nih.govmedchemexpress.com It has been observed to upregulate PTEN, a tumor suppressor that acts as a negative regulator of this pathway. medchemexpress.com

MEK/ERK Pathway : Research indicates that sophocarpine can downregulate the MEK/ERK signaling pathway, which is involved in cell proliferation, migration, and invasion. frontiersin.orgmedchemexpress.com

The diverse pharmacological effects of sophocarpine, such as its anti-inflammatory, anticancer, and antiviral activities, are attributed to its modulation of these and other signaling pathways. sigmaaldrich.comfrontiersin.org For instance, in studies on cancer cells, sophocarpine has been observed to inhibit cell viability, induce apoptosis, and arrest the cell cycle by targeting these pathways. nih.govmedchemexpress.com In the context of inflammation, it has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages. selleckchem.comtargetmol.com

Table 2: Investigated In Vitro Effects of Sophocarpine

| Cell Line | Effect | Signaling Pathway Implication |

| Glioblastoma cells (U251, C6) | Inhibits cell viability, proliferation, and migration; induces G0/G1 cell cycle arrest and apoptosis. medchemexpress.com | Upregulation of PTEN; downregulation of PI3K/Akt. medchemexpress.com |

| Colorectal cancer cells (HCT116, SW620) | Inhibits cell proliferation and migration; reduces N-cadherin and MMP-9 expression. medchemexpress.com | Downregulation of MEK/ERK phosphorylation and VEGF-A/C/D secretion. medchemexpress.com |

| RAW 264.7 macrophages | Inhibits LPS-induced production of NO, TNF-α, and IL-6; downregulates iNOS and COX-2 protein expression. medchemexpress.com | Inhibition of NF-κB activation and p38 and JNK phosphorylation. medchemexpress.com |

| H9C2 cardiomyocytes | Reduces ROS levels; inhibits DOX-induced Bax and cleaved-caspase-3 expression; upregulates Bcl-2. medchemexpress.com | Upregulation of Nrf2/HO-1 signaling. medchemexpress.com |

This table summarizes some of the key research findings on the in vitro effects of sophocarpine on various cell lines and the implicated signaling pathways.

Furthermore, sophocarpine has been identified as a blocker of hERG K+ channels, which are critical for cardiac action potential repolarization. biosynth.comresearchgate.net This interaction highlights its potential use in studying cardiac electrophysiology.

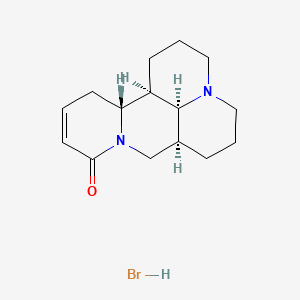

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.BrH/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14;/h1,7,11-13,15H,2-6,8-10H2;1H/t11-,12+,13+,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBQEIQEBNYSFK-PUILLJIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6483-15-4 (Parent) | |

| Record name | Sophocarpine, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078003711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00999263 | |

| Record name | 13,14-Didehydromatridin-15-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78003-71-1 | |

| Record name | Sophocarpine, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078003711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13,14-Didehydromatridin-15-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Natural Occurrence of Sophocarpine

Plant Sources and Isolation Methodologies for Research Purity

Sophocarpine (B1681056) is predominantly found in plants belonging to the Sophora genus of the Leguminosae (Fabaceae) family. magtechjournal.com Key plant sources that are known to contain significant amounts of this alkaloid include Sophora alopecuroides, Sophora flavescens, and Sophora tonkinensis. frontiersin.orgnih.govfrontiersin.org The concentration of sophocarpine and other related alkaloids can vary depending on the plant species, geographical location, and the specific part of the plant being analyzed (e.g., roots, seeds, leaves). nih.govresearchgate.net For instance, the seeds of Sophora alopecuroides are a particularly rich source. mdpi.comfrontiersin.org

The isolation of sophocarpine from these plant materials for research purposes requires a multi-step process designed to separate it from a complex mixture of other phytochemicals, including other alkaloids and flavonoids. magtechjournal.comrsc.org The general procedure involves:

Extraction : Dried and powdered plant material is typically subjected to solvent extraction. actahort.org Common methods include maceration or Soxhlet extraction using organic solvents like methanol (B129727) or ethanol (B145695). actahort.org To improve efficiency, particularly for alkaloids which are basic in nature, acidified water or ethanol is often used to convert the alkaloids into their salt form, enhancing their solubility.

Acid-Base Partitioning : The crude extract is then subjected to liquid-liquid partitioning. The extract is dissolved in an acidic aqueous solution, which protonates the alkaloids, making them water-soluble. This solution is washed with an immiscible organic solvent (like chloroform (B151607) or diethyl ether) to remove neutral and acidic impurities. Subsequently, the aqueous layer is made alkaline, which deprotonates the alkaloids back to their free base form, making them soluble in organic solvents. A final extraction with an organic solvent yields a crude alkaloid mixture. rsc.org

Chromatographic Purification : To isolate sophocarpine from other closely related alkaloids, various chromatographic techniques are employed. researchgate.net Column chromatography using silica (B1680970) gel or alumina (B75360) is a common initial step. researchgate.net For achieving high purity required for research, preparative High-Performance Liquid Chromatography (prep-HPLC) with a reversed-phase C18 column is often the method of choice. researchgate.net The selection of the mobile phase, a mixture of solvents like methanol, water, and a modifier like diethylamine, is optimized to achieve the best separation of sophocarpine, matrine (B1676216), and sophoridine (B192422). researchgate.net

To facilitate handling, stability, and crystallization for analytical and research applications, the purified sophocarpine base is often converted into a salt, such as sophocarpine hydrobromide. This is achieved by reacting the purified alkaloid with hydrobromic acid.

Table 1: Principal Plant Sources of Sophocarpine

| Plant Species | Family | Plant Part(s) Used for Isolation |

|---|---|---|

| Sophora alopecuroides L. | Leguminosae (Fabaceae) | Seeds, Aerial Parts nih.govmdpi.com |

| Sophora flavescens Ait. | Leguminosae (Fabaceae) | Roots frontiersin.orgcymitquimica.com |

| Sophora tonkinensis Gagnep. | Leguminosae (Fabaceae) | Roots frontiersin.org |

| Sophora viciifolia Hance | Leguminosae (Fabaceae) | Not specified frontiersin.org |

| Daphniphyllum oldhamii (Hemsl.) K.Rosenthal | Daphniphyllaceae | Not specified frontiersin.org |

Biosynthetic Pathways of Quinolizidine (B1214090) Alkaloids Leading to Sophocarpine

The biosynthesis of matrine-type alkaloids, including sophocarpine, is a subset of the broader quinolizidine alkaloid (QA) pathway. nih.govresearchgate.net This pathway utilizes the amino acid L-lysine as its primary precursor. rsc.orgresearchgate.net While the complete enzymatic pathway to sophocarpine has not been fully elucidated, tracer studies and the identification of key enzymes have outlined the foundational steps. nih.govfrontiersin.org

The key stages of the biosynthetic pathway are:

Formation of Cadaverine : The pathway begins with the decarboxylation of L-lysine to form cadaverine. nih.govresearchgate.net This initial and committed step is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). rsc.orgfrontiersin.org

Oxidative Deamination : Cadaverine then undergoes oxidative deamination, a reaction likely catalyzed by a copper amine oxidase (CuAO), to yield 5-aminopentanal. frontiersin.org This intermediate spontaneously cyclizes to form a Schiff base, Δ¹-piperideine. nih.gov

Assembly of the Tetracyclic Core : The characteristic tetracyclic quinolizidine skeleton of matrine-type alkaloids is formed from three molecules of cadaverine, though the precise mechanism of cyclization and condensation is complex and not fully characterized. nih.govresearchgate.net It is hypothesized that intermediates derived from Δ¹-piperideine are assembled to form the foundational structure of alkaloids like lupanine, which is a key intermediate in the biosynthesis of many QAs. researchgate.netfrontiersin.org

Tailoring Reactions : Once the basic matrine skeleton is formed, a series of "tailoring" reactions, such as dehydrogenations, oxygenations, and isomerizations, lead to the diverse array of matrine-type alkaloids. researchgate.net Sophocarpine, also known as 13,14-didehydromatridin-15-one, is structurally a dehydrogenated form of matrine. frontiersin.org This suggests that a dehydrogenase enzyme is responsible for introducing the double bond in the final steps of the pathway, converting a matrine precursor into sophocarpine.

The genes and specific enzymes responsible for the later, more complex steps of cyclization and the final tailoring reactions that produce sophocarpine are still areas of active research. researchgate.netfrontiersin.org

Chemodiversity within the Matrine-Type Alkaloid Family

The matrine-type alkaloids are a structurally diverse subgroup of quinolizidine alkaloids characterized by a tetracyclic ring system. nih.govnih.gov This structural diversity arises from variations in stereochemistry and functional group modifications on the core matrine skeleton. frontiersin.orgresearchgate.net Sophocarpine is a prominent member of this family, which also includes well-known compounds like matrine, oxymatrine (B1678083), and sophoridine. researchgate.netresearchgate.net

The key structural differences between sophocarpine and its close relatives are:

Matrine : The parent compound of the family, featuring a saturated tetracyclic quinolizidine structure. nih.gov

Oxymatrine : Structurally, it is the N-oxide of matrine, containing an additional oxygen atom bonded to one of the nitrogen atoms. nih.gov This modification increases its polarity.

Sophoridine : An isomer of matrine, differing in the stereochemical configuration at one or more of its chiral centers. researchgate.net

Sophocarpine : As 13,14-didehydromatridin-15-one, its defining feature is a double bond between carbons 13 and 14, which distinguishes it from the saturated structure of matrine and sophoridine. frontiersin.orgresearchgate.net

This chemodiversity is significant as even minor structural modifications, such as the presence of a double bond or a change in stereochemistry, can lead to different pharmacological profiles. mdpi.com The co-occurrence of these various alkaloids in the same plant species highlights the complexity and specificity of the biosynthetic machinery within these plants. mdpi.com

Table 2: Comparison of Major Matrine-Type Alkaloids

| Compound Name | Chemical Formula | Molar Mass (g/mol) | Key Structural Feature |

|---|---|---|---|

| Matrine | C₁₅H₂₄N₂O | 248.37 | Saturated tetracyclic core nih.gov |

| Oxymatrine | C₁₅H₂₄N₂O₂ | 264.36 | N-oxide of Matrine nih.gov |

| Sophoridine | C₁₅H₂₄N₂O | 248.37 | Stereoisomer of Matrine researchgate.net |

| Sophocarpine | C₁₅H₂₂N₂O | 246.35 | Double bond (13,14-didehydro) biosynth.com |

Synthetic Chemistry and Analogue Development of Sophocarpine Hydrobromide

Total Synthesis Strategies for Sophocarpine (B1681056) and its Stereoisomers

While sophocarpine is readily available from natural sources, the development of total synthesis routes is crucial for accessing stereoisomers and analogues not found in nature. Literature specifically detailing the total synthesis of sophocarpine is limited; however, strategies for the closely related matrine-type alkaloids provide significant insight.

Biomimetic and bio-inspired syntheses for this class of alkaloids often leverage biosynthetic hypotheses. Matrine-type alkaloids are proposed to derive biosynthetically from three molecules of L-lysine through the unstable cyclic imine intermediate, Δ1-piperidine. researchgate.netwiley-vch.de Synthetic strategies have been developed that mimic this pathway. One notable approach involves a dearomative annulation reaction where two pyridine (B92270) molecules, acting as stable surrogates for Δ1-piperidine, are combined with glutaryl chloride to construct the complete tetracyclic framework of the matrine (B1676216) alkaloids in a single step. researchgate.net This strategy has been successfully applied to synthesize isomatrine, which can then serve as a precursor to other related alkaloids. researchgate.net Such biomimetic approaches are powerful for efficiently assembling the core structure and can be adapted to target different stereoisomers by controlling the cyclization and reduction steps.

Asymmetric synthesis, which allows for the selective production of a specific enantiomer, is critical in alkaloid synthesis. irb.hrnih.gov For related complex alkaloids, strategies often involve chiral N-acylpyridinium salt chemistry or highly diastereoselective N-acyliminium cyclization reactions to establish key stereocenters. nih.gov These methodologies could theoretically be applied to a total synthesis of sophocarpine to control the stereochemistry at its chiral centers.

Semisynthesis of Sophocarpine from Related Alkaloids (e.g., Matrine)

Given the structural similarity and co-occurrence in plants like Sophora flavescens, the more abundant alkaloid matrine serves as a common and practical starting material for the semisynthesis of sophocarpine. mdpi.com Sophocarpine is also known as 13,14-didehydromatridin-15-one, which highlights its relationship to matrine as a dehydrogenated analogue. nih.gov

The primary conversion strategy involves the introduction of a double bond between the C-13 and C-14 positions of the matrine skeleton. This transformation is typically achieved through an oxidation or dehydrogenation reaction. The presence of the tertiary amine and lactam functionalities in matrine requires careful selection of reagents to achieve regioselectivity and avoid unwanted side reactions. This semisynthetic route provides a straightforward and efficient method to access sophocarpine from a readily available natural precursor.

| Starting Material | Key Transformation | Product | Reference |

| Matrine | Dehydrogenation/Oxidation | Sophocarpine | nih.gov |

This interactive table summarizes the semisynthetic conversion of matrine to sophocarpine.

Rational Design and Synthesis of Sophocarpine Analogues and Derivatives

The unique chemical structure of sophocarpine makes it an excellent template for designing and synthesizing novel derivatives with potentially enhanced or specific biological activities. nih.gov

A key feature of the sophocarpine molecule is the α,β-unsaturated carbonyl group within its D-ring. This Michael acceptor system provides a reactive site for nucleophilic addition, making it an ideal target for structural modification. nih.govnih.gov By introducing various substituents at the C-13 or C-14 position, chemists can probe how changes in steric bulk, electronics, and hydrogen-bonding capacity affect biological interactions.

For instance, derivatives have been synthesized by introducing moieties like indole (B1671886) and cyclohexylamine (B46788) at the C-13 position. nih.gov These modifications have been shown to significantly alter the cytotoxic profile of the parent molecule, providing valuable structure-activity relationship (SAR) data. nih.gov The synthesis of such analogues allows researchers to investigate the specific pharmacophoric elements required for a desired biological effect, thereby helping to elucidate the mechanism of action.

| Modification Site | Type of Modification | Purpose/Outcome |

| C-13 Position | Addition of Indole Group | Enhanced Cytotoxicity Probe |

| C-13 Position | Addition of Cyclohexylamine | Enhanced Cytotoxicity Probe |

| D-Ring Lactam | Hydrolysis and Amidation | Investigate Role of Lactam in Activity |

This interactive table outlines examples of structure-directed modifications on the sophocarpine/matrine scaffold.

To visualize and identify the molecular targets of sophocarpine within complex biological systems, derivatives bearing spectroscopic (e.g., fluorescent) or affinity (e.g., biotin) tags are invaluable tools. While specific literature on tagged sophocarpine derivatives is not widely available, the synthesis of such probes would follow established bioconjugation principles.

The synthesis of a fluorescent probe would typically involve conjugating a fluorophore (like a coumarin (B35378) or fluorescein (B123965) derivative) to the sophocarpine scaffold. nih.gov This is often achieved by first introducing a reactive handle, such as an amine or carboxylic acid, onto the sophocarpine molecule via a linker. The α,β-unsaturated system could be a potential site for attaching such a linker.

Similarly, for an affinity-tagged probe, a molecule like biotin (B1667282) would be attached, often via a flexible polyethylene (B3416737) glycol (PEG) linker to minimize steric hindrance. nih.govnih.gov The resulting biotinylated sophocarpine could then be used in affinity purification experiments to isolate its binding partners from cell lysates, which can then be identified using techniques like mass spectrometry.

Preparation and Characterization of Sophocarpine Salts for Research (e.g., Hydrobromide, Citrate)

For research and potential therapeutic applications, active pharmaceutical ingredients are often formulated as salts to improve their physicochemical properties, such as solubility, stability, and melting point. Sophocarpine, as a basic alkaloid, readily forms salts with various acids.

The hydrobromide salt is a common form used in research. Its preparation typically involves reacting the free base of sophocarpine with hydrobromic acid in a suitable solvent, followed by crystallization.

Crystal engineering techniques have been employed to prepare and characterize novel sophocarpine salts with tailored properties. For example, co-crystallization of sophocarpine with acids like hesperetin, L-(-)-malic acid, and p-hydroxybenzoic acid has yielded new salts with significantly higher melting points compared to the free base, overcoming a key limitation for solid-state formulation. researchgate.net These salts are thoroughly characterized using techniques such as infrared spectroscopy, single-crystal X-ray diffraction, and thermal analysis to confirm their structure and assess their physical properties. researchgate.net

| Salt Form | Acid Used | Key Improved Property | Reference |

| SC-HES | Hesperetin | Increased Melting Point | researchgate.net |

| SC-LMA MH | L-(-)-Malic Acid | Increased Melting Point | researchgate.net |

| SC-PHBA MH | p-Hydroxybenzoic Acid | Increased Melting Point | researchgate.net |

| Hydrobromide | Hydrobromic Acid | Common Research Salt Form | N/A |

This interactive table summarizes the properties of different sophocarpine salts prepared for research purposes.

Advanced Structural Elucidation and Conformational Analysis of Sophocarpine Hydrobromide

Spectroscopic Methodologies for Confirming Complex Architectures (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

The definitive confirmation of sophocarpine's complex molecular framework relies heavily on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These methods provide unambiguous evidence of the atomic connectivity and molecular formula.

Advanced NMR spectroscopy, including high-field one-dimensional (¹H and ¹³C) and two-dimensional (2D) techniques, is indispensable for assembling the molecule's structural puzzle. nih.gov While ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively. Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) reveal long-range couplings, which are crucial for connecting the individual spin systems that constitute the four-ring structure. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of atoms, which is vital for stereochemical and conformational assignments. researchgate.net The analysis of chemical shifts and coupling constants can reveal subtle stereochemical differences, for instance, distinguishing between diastereoisomeric forms of related matrine-type alkaloids. researchgate.net

High-Resolution Mass Spectrometry is critical for unequivocally determining the elemental composition of a molecule from a highly accurate mass measurement. mdpi.comlabmanager.com For sophocarpine (B1681056), which is often analyzed using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed. HRMS can distinguish between compounds with the same nominal mass (isobars), ensuring confidence in the assigned molecular formula. chromatographyonline.com This high level of mass accuracy is fundamental for validating the identity of sophocarpine in complex biological matrices or as a starting point for further structural analysis. nih.gov

Table 1: Representative Spectroscopic Data for Sophocarpine

| Technique | Parameter | Observed Finding | Significance |

| HRMS (ESI) | Mass-to-Charge Ratio (m/z) | [M+H]⁺ at m/z 247.1805 | Confirms the elemental composition C₁₅H₂₂N₂O. nih.gov |

| ¹³C NMR | Chemical Shift (δC) | Differences in δC at C-7, C-9, and C-17 | Used to differentiate between diastereoisomers like sophocarpine and sophoridine (B192422). researchgate.net |

| ¹H NMR | Coupling Constants (J) | 3J(H,H) values | Provide information on the dihedral angles between adjacent protons, aiding in conformational analysis. |

| 2D NMR (NOESY) | Cross-peaks | Detection of through-space correlations | Identifies protons that are close in space, which is essential for determining the relative stereochemistry and preferred conformation in solution. researchgate.netnih.gov |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. hilarispublisher.com This technique provides precise coordinates for nearly every atom, revealing absolute configuration, bond lengths, bond angles, and the conformation adopted within the crystal lattice. mdpi.com For complex chiral molecules like sophocarpine, crystallographic analysis of a salt, such as the hydrobromide, is often the definitive method to resolve any stereochemical ambiguities. chemistry-chemists.comresearchgate.net

The process involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern is mathematically decoded to generate an electron density map, from which the atomic structure is modeled. mdpi.com Studies on various salts of sophocarpine have demonstrated the power of this technique. It reveals not only the molecule's internal geometry but also the intricate network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure. For instance, in sophocarpine salts, charge-assisted hydrogen bonds involving the protonated nitrogen atoms are key interactions that define the crystal packing. researchgate.net

While the specific crystallographic data for sophocarpine hydrobromide is not detailed in readily available literature, the analysis of other sophocarpine salts and related alkaloid hydrobromides provides a clear blueprint for the type of information obtained. chemistry-chemists.comresearchgate.net Such analyses confirm the relative and absolute stereochemistry of all chiral centers and describe the precise puckering and fusion of the four-ring system in the solid state.

Table 2: Illustrative Crystallographic Data for a Sophocarpine Salt (Note: Data shown is representative of what is obtained from a single-crystal X-ray analysis of a sophocarpine salt, based on published studies of related compounds.) researchgate.net

| Parameter | Description | Example Value/Finding |

| Crystal System | The symmetry system to which the unit cell belongs. | Monoclinic |

| Space Group | The group of symmetry operations of the crystal. | P2₁ |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a ≈ 10 Å, b ≈ 8 Å, c ≈ 12 Å, β ≈ 105° |

| Key Interactions | Dominant intermolecular forces in the crystal. | Charge-assisted hydrogen bonds (e.g., N⁺-H···O) |

| Bond Length (N⁺-H···O) | The distance of a specific hydrogen bond. | ~1.8 Å |

| Bond Angle (N⁺-H···O) | The angle of a specific hydrogen bond. | ~170° |

| Conformation | The 3D arrangement of the molecule in the crystal. | Typically a rigid, well-defined conformation of the tetracyclic system. |

Conformational Dynamics and Flexibility Studies

Beyond the static picture provided by X-ray crystallography, understanding the conformational dynamics of sophocarpine is crucial, as its behavior in solution or the gas phase can differ significantly from its solid-state structure. Theoretical and experimental studies have revealed that the sophocarpine framework is not entirely rigid.

Computational studies using Density Functional Theory (DFT) have been particularly insightful. researchgate.net These calculations predict that sophocarpine possesses a notable degree of conformational flexibility, primarily centered around the lactam nitrogen (N-1). researchgate.net Unlike many other matrine-type alkaloids that have a single, strongly preferred conformation, sophocarpine is predicted to exist as a mixture of at least two distinct conformers that are close in energy (nearly isoenergetic). These conformers primarily differ in the geometry of the C/D ring junction, which can adopt either a trans or cis configuration. researchgate.net

These theoretical predictions find experimental support in NMR studies. The observation of exchange peaks in 2D NOESY spectra can indicate that a molecule is undergoing a conformational interconversion on the NMR timescale. nih.gov This dynamic equilibrium between different conformers in solution is a key feature of sophocarpine's molecular behavior and is essential for a complete understanding of its chemical and biological properties. The presence of multiple, accessible conformations can influence how the molecule interacts with biological targets.

Table 3: Summary of Conformational Analysis Findings for Sophocarpine

| Methodology | Key Finding | Implication |

| Density Functional Theory (DFT) | Sophocarpine exhibits marked conformational flexibility. researchgate.net | The molecule is not static but exists in a dynamic equilibrium. |

| DFT Calculations | Predicts the existence of two nearly isoenergetic conformers (C/D-trans and C/D-cis). researchgate.net | Sophocarpine likely exists as a mixture of conformations in solution or the gas phase. |

| NMR Spectroscopy | Theoretical predictions are consistent with NMR evidence. researchgate.net | Experimental data supports the model of conformational flexibility derived from computational studies. |

Molecular and Cellular Mechanisms of Action of Sophocarpine Hydrobromide

Elucidation of Signaling Pathway Modulation

Sophocarpine (B1681056) exerts its biological activities by interacting with and modulating a complex network of intracellular signaling pathways. These interactions are fundamental to its therapeutic potential in various disease models. Studies have shown that sophocarpine can influence the activity of critical pathways such as Nuclear Factor-κB (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase/Akt (PI3K/AKT), and Adenosine Monophosphate-Activated Protein Kinase (AMPK). nih.gov

The NF-κB signaling pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Sophocarpine has been shown to inhibit the activation of this pathway in various contexts. In models of diabetic cardiomyopathy, sophocarpine treatment suppressed high-glucose-induced inflammation by inhibiting the NF-κB signaling pathway. nih.gov This was evidenced by the reversal of IκBα degradation and the subsequent prevention of NF-κB/p65 nuclear translocation. nih.gov

In lipopolysaccharide (LPS)-induced inflammatory responses in RAW 264.7 macrophages, sophocarpine inhibited NF-κB activation by preventing the phosphorylation of its inhibitor, IκB. nih.gov This led to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov Furthermore, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was also decreased. nih.gov

Research on neuropathic pain has also implicated the NF-κB pathway in the analgesic effects of sophocarpine. ircmj.com In a mouse model of chronic constriction injury, sophocarpine treatment downregulated the expression of key components of the HMGB1/TLR4/NF-κB signaling pathway in the spinal cord, including NF-κB itself. ircmj.com This suggests that the anti-inflammatory and analgesic properties of sophocarpine are, at least in part, mediated through the suppression of NF-κB signaling. frontiersin.orgircmj.com

| Pathway Component | Effect of Sophocarpine | Model System | Reference |

| NF-κB Activation | Inhibition | High-glucose-stimulated H9c2 cells, LPS-induced RAW 264.7 cells | nih.govnih.gov |

| IκBα Degradation | Inhibition | High-glucose-stimulated H9c2 cells | nih.gov |

| p65 Nuclear Translocation | Inhibition | High-glucose-stimulated H9c2 cells | nih.gov |

| Pro-inflammatory Cytokine Production (TNF-α, IL-6) | Suppression | LPS-induced RAW 264.7 cells, Diabetic mice | nih.govnih.gov |

| iNOS and COX-2 Expression | Decrease | LPS-induced RAW 264.7 cells | nih.gov |

| HMGB1/TLR4/NF-κB Pathway | Downregulation | Mouse model of neuropathic pain | ircmj.com |

The MAPK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Sophocarpine has been found to interact with several components of the MAPK pathway. frontiersin.org

In LPS-stimulated RAW 264.7 cells, sophocarpine demonstrated an ability to attenuate the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK), while having no effect on the phosphorylation of extracellular signal-regulated kinase 1/2 (Erk1/2). nih.gov The inhibition of p38 and JNK phosphorylation contributes to the anti-inflammatory effects of sophocarpine by down-regulating the expression of iNOS and COX-2. nih.gov

The MAPK pathway is comprised of several parallel cascades, including the ERK, JNK, and p38 pathways, each activated by distinct upstream kinases. genome.jp Sophocarpine's selective inhibition of p38 and JNK, but not ERK, in certain inflammatory models suggests a targeted mechanism of action within the broader MAPK network. nih.gov

| MAPK Component | Effect of Sophocarpine | Model System | Reference |

| p38 Phosphorylation | Attenuation | LPS-induced RAW 264.7 cells | nih.govmedchemexpress.com |

| JNK Phosphorylation | Attenuation | LPS-induced RAW 264.7 cells | nih.govmedchemexpress.com |

| Erk1/2 Phosphorylation | No effect | LPS-induced RAW 264.7 cells | nih.gov |

The PI3K/AKT pathway is a central signaling node that governs cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature in many cancers. Sophocarpine has been identified as an inhibitor of the PI3K/AKT pathway in several cancer cell lines. medchemexpress.com

In glioblastoma cells, sophocarpine was found to downregulate the PI3K/Akt signaling pathway, contributing to the inhibition of cell viability, proliferation, and migration. nih.govnih.gov It also induced cell cycle arrest at the G0/G1 phase and promoted apoptosis. nih.govnih.gov This effect was linked to the upregulation of the tumor suppressor PTEN, which acts as a negative regulator of the PI3K/AKT pathway. nih.govd-nb.info

Similarly, in castration-resistant prostate cancer (CRPC) cells, sophocarpine suppressed cell proliferation, migration, and invasion, and induced apoptosis by inactivating the PI3K/AKT/mTOR signaling pathway. nih.govpeerj.com The compound was shown to downregulate the expression of PI3K and reduce the phosphorylation of both AKT and mTOR. peerj.com In gastric cancer cells, sophocarpine also inhibited the PI3K/AKT pathway, leading to apoptosis. peerj.com

Furthermore, in a model of septic liver injury, sophocarpine attenuated hepatic oxidative reactions, inflammation, and apoptosis by suppressing the PI3K/AKT pathway. researchgate.net

| Pathway Component | Effect of Sophocarpine | Model System | Reference |

| PI3K/Akt Signaling | Downregulation/Inhibition | Glioblastoma cells, Castration-resistant prostate cancer cells, Gastric cancer cells | nih.govnih.govnih.govpeerj.com |

| Akt Phosphorylation | Downregulation | Glioblastoma cells, Castration-resistant prostate cancer cells | nih.govpeerj.com |

| mTOR Phosphorylation | Reduction | Castration-resistant prostate cancer cells | peerj.com |

| PI3K Expression | Downregulation | Castration-resistant prostate cancer cells | peerj.com |

The AMPK pathway is a key cellular energy sensor that plays a critical role in maintaining energy homeostasis. Activation of AMPK can have beneficial effects in metabolic disorders. Sophocarpine has been shown to activate the AMPK signaling pathway. frontiersin.orgncats.io

In a study on hepatocyte steatosis, sophocarpine was found to alleviate lipid accumulation in oleic acid-induced steatotic hepatocytes. nih.gov The underlying mechanism was attributed to the activation of the AMPK signaling pathway. nih.gov Sophocarpine treatment led to a significant increase in the protein expression of phosphorylated AMPKα (P-AMPKα) and AMPKα. nih.gov This activation of AMPK is believed to contribute to the observed improvement in hepatocyte steatosis. nih.gov

| Pathway Component | Effect of Sophocarpine | Model System | Reference |

| AMPK Signaling Pathway | Activation | Primary rat hepatocytes | nih.gov |

| P-AMPKα Protein Expression | Increase | Primary rat hepatocytes | nih.gov |

| AMPKα Protein Expression | Increase | Primary rat hepatocytes | nih.gov |

The tumor suppressor gene PTEN (phosphatase and tensin homolog) is a critical negative regulator of the PI3K/AKT pathway. Sophocarpine has been demonstrated to exert some of its anti-cancer effects by modulating the PTEN/PI3K/AKT axis. medchemexpress.comnih.gov

In glioblastoma multiforme (GBM), sophocarpine was found to significantly suppress tumor growth both in vitro and in vivo. nih.gov Mechanistic studies revealed that sophocarpine upregulates the expression of PTEN at both the transcriptional and translational levels. nih.gov This upregulation of PTEN leads to the subsequent downregulation of PI3K/Akt signaling, resulting in cell cycle arrest and apoptosis of GBM cells. nih.govnih.gov Inactivating PTEN partially reversed the anti-tumor effects of sophocarpine, confirming the crucial role of this pathway in its mechanism of action. nih.govnih.gov Further research has shown that sophocarpine can regulate this pathway by downregulating miR-21, a microRNA that negatively regulates PTEN expression. d-nb.infonih.gov

| Pathway Component | Effect of Sophocarpine | Model System | Reference |

| PTEN Expression | Upregulation | Glioblastoma cells | medchemexpress.comnih.gov |

| PI3K/Akt Signaling | Downregulation | Glioblastoma cells | nih.govnih.gov |

| miR-21 Expression | Downregulation | Glioblastoma cells | d-nb.infonih.gov |

The MEK/ERK pathway, a component of the larger MAPK signaling network, plays a significant role in cell proliferation and survival. arvojournals.org Vascular endothelial growth factor (VEGF) is a potent angiogenic factor that is often regulated by the MEK/ERK pathway. Sophocarpine has been shown to inhibit tumor progression by downregulating the MEK/ERK/VEGF pathway. medchemexpress.compeerj.com

In a study on colorectal cancer cells, sophocarpine was found to inhibit cell migration. peerj.com This was associated with the downregulation of MEK/ERK phosphorylation and a subsequent decrease in the secretion of VEGF-A, VEGF-C, and VEGF-D. medchemexpress.com The inhibition of this pathway by sophocarpine suggests its potential as an anti-angiogenic agent. researchgate.net

| Pathway Component | Effect of Sophocarpine | Model System | Reference |

| MEK/ERK Phosphorylation | Downregulation | Colorectal cancer cells | medchemexpress.com |

| VEGF Secretion (VEGF-A/C/D) | Reduction | Colorectal cancer cells | medchemexpress.com |

Nrf2/HO-1 Signaling Pathway Activation

Sophocarpine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a critical cellular defense mechanism against oxidative stress. nih.govnih.gov Under normal conditions, Nrf2 is kept at low levels in the cytoplasm. nih.gov However, upon stimulation by compounds like sophocarpine, Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (AREs) and initiates the transcription of various protective genes, including HO-1. mdpi.comfrontiersin.org The activation of the Nrf2/HO-1 pathway by sophocarpine has been observed to mitigate isoproterenol-induced kidney injury by suppressing oxidative stress. nih.gov This activation leads to an increase in antioxidant proteins such as SOD-1 and SOD-2. nih.gov The protective effects of this pathway are crucial in combating cellular damage from reactive oxygen species (ROS) and are a key target for therapies against diseases involving oxidative stress. mdpi.comdovepress.com

TLR-4/NF-κB Signaling Pathway Inhibition

Sophocarpine demonstrates significant inhibitory effects on the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling pathway. wjgnet.comnih.govircmj.com This pathway is a central regulator of inflammatory responses. wjgnet.com Research indicates that sophocarpine can down-regulate the expression of TLR4 and its downstream signaling molecule MyD88. wjgnet.com This inhibition, in turn, suppresses the phosphorylation of key proteins in the NF-κB pathway, such as IκBα and p65. nih.govnih.gov By blocking this cascade, sophocarpine effectively reduces the production and expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). wjgnet.comircmj.comnih.gov This mechanism has been implicated in the amelioration of conditions like liver fibrosis and neuropathic pain. nih.govircmj.com Furthermore, sophocarpine's inhibition of the TLR4/NF-κB pathway has been linked to the suppression of mitogen-activated protein kinase (MAPK) signaling, specifically p38 and JNK. wjgnet.comnih.govnih.gov

IL-17 and TNF Signaling Pathway Regulation

Sophocarpine has been identified as a regulator of the Interleukin-17 (IL-17) and Tumor Necrosis Factor (TNF) signaling pathways. nih.gov The IL-17 family of cytokines are significant pro-inflammatory mediators involved in both acute and chronic inflammatory conditions. nih.govarchivesofmedicalscience.com They signal through IL-17 receptors, activating downstream pathways like NF-κB and MAPK to induce the expression of other inflammatory molecules. nih.govarchivesofmedicalscience.comcreative-diagnostics.com Network pharmacology analysis has suggested that sophocarpine's therapeutic effects, for instance in the context of COVID-19, may be partly due to its ability to modulate the IL-17 and TNF signaling pathways. nih.gov Specifically, sophocarpine has been shown to attenuate the lipopolysaccharide (LPS)-induced production of TNF-α and IL-6. nih.gov

Wnt/β-catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is a highly conserved pathway crucial for a multitude of biological processes, including cell proliferation and differentiation. mdpi.comnih.gov Dysregulation of this pathway is associated with various diseases. mdpi.comnih.gov While direct modulation of the Wnt/β-catenin pathway by sophocarpine hydrobromide is not extensively detailed in the provided results, the pathway's fundamental role in cellular processes suggests it as a potential, though not yet fully explored, target. The pathway is initiated by the binding of Wnt proteins to Frizzled receptors, leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription. mdpi.comfrontiersin.org

Hippo and p53 Signaling Pathway Activations

Research has indicated that sophoridine (B192422), a compound closely related to sophocarpine, can activate the Hippo and p53 signaling pathways. nih.gov The Hippo pathway is a key regulator of organ size and cell proliferation, and its dysregulation is linked to cancer. nih.govplos.org It exerts its effects through the phosphorylation and inhibition of the transcriptional co-activators YAP and TAZ. nih.govplos.org The p53 pathway is a critical tumor suppressor pathway that responds to cellular stress to induce cell cycle arrest or apoptosis. frontiersin.orgmdpi.com The activation of both the Hippo and p53 pathways by sophoridine has been shown to inhibit the growth of lung cancer cells and enhance their sensitivity to cisplatin (B142131). nih.gov There is significant crosstalk between the Hippo and p53 pathways, with components of the Hippo pathway being able to stabilize and activate p53. nih.govfrontiersin.orgmdpi.com

RANKL-ERK-NFAT Pathway Interactions

While direct evidence of sophocarpine hydrobromide's interaction with the RANKL-ERK-NFAT pathway is limited in the provided search results, its known effects on related pathways are noteworthy. The ERK (extracellular signal-regulated kinase) pathway is a component of the MAPK signaling cascade. nih.gov Sophocarpine has been shown to inhibit the phosphorylation of ERK in the context of the TLR4 signaling pathway. wjgnet.com The ERK pathway plays a role in transmitting signals from the cell surface to the nucleus, influencing a variety of cellular processes including proliferation and differentiation. nih.gov

Receptor-Ligand Interactions and Binding Affinities

The specific receptor-ligand interactions and binding affinities of sophocarpine hydrobromide are not extensively detailed in the provided search results. However, some insights can be gleaned. Molecular docking simulations have been used to investigate the binding of sophocarpine to transient receptor potential (TRP) channels, specifically TRPA1 and TRPV1, suggesting a potential interaction. biorxiv.org Additionally, the broader class of sigma receptors, for which no definitive endogenous ligand has been identified, are known to bind various synthetic compounds. sigmaaldrich.com The determination of binding affinities, often expressed as Kd (dissociation constant) or IC50 (half-maximal inhibitory concentration), is crucial for understanding the potency and selectivity of a compound for its target receptor. nih.govresearchgate.net

Table of Affected Proteins and their Pathways

| Protein/Molecule | Signaling Pathway | Effect of Sophocarpine |

| Nrf2 | Nrf2/HO-1 | Activation |

| HO-1 | Nrf2/HO-1 | Upregulation |

| TLR4 | TLR-4/NF-κB | Inhibition/Down-regulation |

| MyD88 | TLR-4/NF-κB | Down-regulation |

| NF-κB (p65) | TLR-4/NF-κB | Inhibition of phosphorylation |

| IκBα | TLR-4/NF-κB | Inhibition of phosphorylation |

| TNF-α | TLR-4/NF-κB, TNF | Down-regulation of expression/production |

| IL-6 | TLR-4/NF-κB, IL-17 | Down-regulation of expression/production |

| IL-1β | TLR-4/NF-κB | Down-regulation of expression |

| p-ERK | TLR-4/NF-κB | Decreased levels |

| p-JNK | TLR-4/NF-κB | Decreased levels |

| p-p38 | TLR-4/NF-κB | Decreased levels |

| IL-17 | IL-17 | Regulation |

| Hippo pathway proteins | Hippo | Activation (by Sophoridine) |

| p53 | p53 | Activation (by Sophoridine) |

Identification of Specific Receptor Targets (e.g., Toll-like Receptors)

Research has identified Toll-like receptor 4 (TLR4) as a significant molecular target of sophocarpine. TLR4 is a key pattern recognition receptor that, upon activation, triggers inflammatory signaling cascades. researchgate.net Studies have demonstrated that sophocarpine can attenuate the expression of TLR4. In a model of nonalcoholic steatohepatitis using primary hepatocytes, enhanced expression of TLR4 was observed in oleic acid-induced steatotic cells. researchgate.net Treatment with sophocarpine suppressed the synthesis of pro-inflammatory cytokines and concurrently reduced the expression of TLR4 in these cells. researchgate.net This effect was reversible, as the expression of TLR4 and pro-inflammatory cytokines recovered after the removal of sophocarpine. researchgate.net

Further investigations into the downstream effects of this interaction revealed that sophocarpine's anti-inflammatory action is mediated through the inhibition of TLR4-dependent signaling pathways. Specifically, sophocarpine was found to restrain the activation of nuclear factor-kappaB (NF-κB), c-Jun-N-terminal kinase (JNK), and Extracellular regulated protein kinases (ERK) signaling pathways. researchgate.net Similarly, in rat models of liver fibrosis, sophocarpine administration suppressed the expression of TLR4, which was associated with an alleviation of fibrotic markers. nih.gov These findings collectively indicate that sophocarpine modulates inflammatory responses by directly or indirectly downregulating the expression of TLR4 and inhibiting its subsequent signaling pathways. researchgate.netnih.gov

Characterization of Binding Kinetics and Thermodynamics

The precise binding kinetics and thermodynamic parameters of sophocarpine hydrobromide with its molecular targets have not been extensively characterized in publicly available literature. While its interaction with various receptors and enzymes has been established, detailed quantitative data such as binding affinity (Kd), association (kon) and dissociation (koff) rate constants, and thermodynamic values (ΔG, ΔH, ΔS) are largely unavailable.

However, some comparative studies offer insights into its binding characteristics. For instance, when comparing its effect on hERG K+ channels to the related alkaloid sophoridine, sophocarpine was found to be a more potent blocker. researchgate.net This enhanced potency is attributed to its higher hydrophobicity, which suggests a greater binding affinity for the inactivated state of the channel. researchgate.net The partition coefficients for the n-octanol/water system at 37°C were reported as 16.03 ± 0.42 for sophocarpine and 1.94 ± 0.03 for sophoridine, highlighting sophocarpine's more lipophilic nature which may contribute to stronger or more stable interactions with certain biological targets. researchgate.net A comprehensive understanding of the binding events will require further investigation using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

Enzyme Activity Modulation and Inhibition Kinetics

Sophocarpine has been shown to modulate the activity of several key enzymes involved in cellular processes, including DNA replication and signal transduction.

Direct evidence for the interaction between sophocarpine and DNA topoisomerase I is limited. However, studies on closely related matrine-type alkaloids and derivatives of sophocarpine suggest that this enzyme is a potential target. DNA topoisomerase I is a crucial enzyme that relaxes torsional strain in DNA during replication and transcription. oaepublish.com Its inhibition can lead to DNA damage and cell death, making it a target for anticancer drugs. nih.govoaepublish.com

Research has shown that certain derivatives, such as sophocarpine-cinnamic acid hybrids, display potent inhibitory activity against topoisomerase enzymes. researchgate.net Furthermore, sophoridine, another matrine-type alkaloid, has been identified as an inhibitor of DNA topoisomerase I. frontiersin.orgdovepress.com This suggests that compounds with the quinolizidine (B1214090) alkaloid scaffold, common to both sophocarpine and sophoridine, may have the potential to interact with and inhibit this enzyme. However, further studies are required to confirm and characterize the direct effect of sophocarpine on DNA topoisomerase I activity and inhibition kinetics.

Sophocarpine appears to modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is critical for cell proliferation, growth, and differentiation. vjst.vn An in silico molecular docking study screened various alkaloid compounds for their potential to inhibit EGFR and reported a binding affinity for sophocarpine of -7.6 kcal/mol, suggesting a potential direct interaction. vjst.vn

Experimental studies further support the role of sophocarpine in regulating EGFR-mediated pathways. In prostate cancer cells, sophocarpine was found to effectively inhibit proliferation induced by epidermal growth factor. frontiersin.org Its anti-tumor effects in several cancer types, including gastric cancer and glioblastoma, have been linked to the downregulation of downstream signaling cascades such as the PI3K/Akt and MEK/ERK pathways, both of which are principal mediators of EGFR signaling. medchemexpress.comresearchgate.netnih.gov For example, sophocarpine has been shown to inhibit the growth of gastric cancer cells by down-regulating the PI3K/AKT pathway. researchgate.net This evidence indicates that sophocarpine's anti-cancer activity may be mediated, at least in part, by its modulation of EGFR signaling, though the precise mechanism—whether through direct receptor inhibition or downstream pathway interference—is still under investigation. frontiersin.org

Sophocarpine has been systematically evaluated for its inhibitory effects on the human liver cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of a vast number of drugs and xenobiotics. medchemexpress.com In vitro studies using human liver microsomes investigated sophocarpine's impact on eight major CYP isoforms: CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. medchemexpress.com

The results showed that sophocarpine selectively inhibits CYP3A4 and CYP2C9, while the other tested isoforms, including CYP2E1, were not significantly affected. medchemexpress.com The inhibition of CYP3A4 was determined to be noncompetitive, whereas the inhibition of CYP2C9 was competitive. medchemexpress.com Furthermore, sophocarpine was identified as a time-dependent inhibitor of CYP3A4. medchemexpress.com These findings suggest a potential for pharmacokinetic drug interactions when sophocarpine is co-administered with drugs metabolized by CYP3A4 and CYP2C9. medchemexpress.com

| CYP Isoform | IC50 (μM) | Type of Inhibition | Ki (μM) | Time-Dependent Inhibition |

|---|---|---|---|---|

| CYP3A4 | 12.22 | Noncompetitive | 6.74 | Yes (Kinact/KI = 0.082/21.54 μM-1 min-1) |

| CYP2C9 | 15.96 | Competitive | 9.19 | Not Reported |

| CYP1A2 | > 100 | N/A | N/A | N/A |

| CYP2A6 | > 100 | N/A | N/A | N/A |

| CYP2C8 | > 100 | N/A | N/A | N/A |

| CYP2C19 | > 100 | N/A | N/A | N/A |

| CYP2D6 | > 100 | N/A | N/A | N/A |

| CYP2E1 | > 100 | N/A | N/A | N/A |

Data sourced from an in vitro study using human liver microsomes. medchemexpress.com

Ion Channel Regulation and Electrophysiological Effects

Sophocarpine exhibits significant electrophysiological effects, particularly on cardiac ion channels, which underlies its potential as an antiarrhythmic agent. vjst.vn Studies on guinea pig ventricular myocytes have elucidated its multi-channel blocking properties. vjst.vn

The compound has been shown to inhibit several key cardiac currents:

Late Sodium Current (INa): Sophocarpine demonstrates an inhibitory effect on the sodium ion current. vjst.vn

L-type Calcium Current (ICaL): The compound can decrease the L-type calcium current, an action that may contribute to a shortening of the action potential duration. vjst.vn

Rapidly Activating Delayed Rectifier Potassium Current (IKr): Sophocarpine inhibits the IKr current, which is conducted by hERG channels. vjst.vn This inhibition is believed to occur by influencing the inactivation state of the channel. vjst.vn

The combined effect of inhibiting INa, ICaL, and IKr currents gives sophocarpine an electrophysiological profile similar to that of amiodarone, a multi-channel blocking antiarrhythmic drug. vjst.vn In a tachyarrhythmia model induced by isoprenaline, sophocarpine was able to terminate ventricular fibrillation and restore regular heartbeats, confirming its anti-arrhythmic potential in a functional context. vjst.vn

Human Ether-a-go-go Related Gene (hERG) K+ Channel Blocking Activities

Sophocarpine is a potent blocker of the human Ether-a-go-go-Related Gene (hERG) K+ channels. selleckchem.com The hERG channel is critical for cardiac repolarization, and its inhibition can lead to a prolongation of the action potential duration. nih.gov

Research conducted on human embryonic kidney (HEK293) cells stably expressing hERG channels demonstrated that sophocarpine inhibits these channels in a concentration-dependent fashion, with a reported IC50 value ranging from 100 to 300 μM. nih.gov The primary mechanism of this blockade involves altering the inactivation kinetics of the channel. nih.gov Specifically, sophocarpine significantly accelerates channel inactivation, the recovery from inactivation, and the onset of inactivation, while it does not affect channel activation or deactivation processes. nih.gov Further studies confirmed that sophocarpine does not have a significant impact on the expression or trafficking of the hERG protein itself, indicating its effect is directly on channel function. nih.gov Comparative studies have suggested that sophocarpine is a more potent hERG K+ channel blocker than its stereoisomer, sophoridine. researchgate.net

Voltage-Gated Sodium (Na+) Channel Modulation

Sophocarpine modulates the function of voltage-gated sodium channels, a key factor in its antiarrhythmic effects. frontiersin.orgnih.gov These channels are essential for the initiation and propagation of action potentials in excitable cells. nih.gov

Studies on rabbit ventricular myocytes revealed that sophocarpine specifically inhibits the late sodium current (INa.L). nih.gov An increase in INa.L can lead to intracellular sodium overload, which in turn elevates the reverse Na+/Ca2+ exchanger current (INCX), resulting in intracellular calcium overload. nih.gov By inhibiting the augmented INa.L, sophocarpine can mitigate this pathological cascade. nih.gov In experiments, sophocarpine at concentrations of 20, 40, and 80 μM dose-dependently inhibited the INa.L and INCX that were enlarged by Anemonia sulcata toxin II (ATX II), a sodium channel opener. nih.gov Notably, the transient sodium current was not affected by these concentrations of sophocarpine. nih.gov This selective inhibition of the late sodium current is a critical aspect of its mechanism, helping to prevent calcium overload-associated myocyte damage and arrhythmia. nih.gov

L-Type Calcium (Ca2+) Channel Attenuation

The electrophysiological effects of sophocarpine include the attenuation of L-type calcium (Ca2+) channels (ICaL). frontiersin.orgnih.gov These channels play a crucial role in cardiac muscle contraction and the plateau phase of the cardiac action potential. pocketdentistry.com

In studies using neonatal rat ventricular cells, sophocarpine was shown to substantially decrease the L-type calcium current. nih.gov The inhibitory effect on the Ca2+ channel contributes to the observed decreases in the action potential amplitude and the maximum rate of depolarization (Vmax) in slow-response action potentials, such as those in the sinus node. nih.gov The modulation of sodium, calcium, and potassium channel currents collectively underlies sophocarpine's antiarrhythmic properties. frontiersin.org

Potassium (K+) Tail Current Inhibition

Sophocarpine's inhibitory action extends to potassium (K+) tail currents, particularly those mediated by the hERG channel, which corresponds to the rapid delayed rectifier potassium current (IKr). researchgate.netnih.gov Tail currents are observed upon repolarization of the cell membrane and are crucial for determining the action potential duration. nih.gov

Direct evidence from studies on HEK293 cells shows that sophocarpine inhibits the hERG channel-mediated potassium ion tail current. researchgate.net This inhibition leads to a prolongation of the action potential duration. nih.gov Experiments on papillary muscle myocytes demonstrated that sophocarpine's ability to prolong the action potential duration was dependent on a functional IKr. When IKr was blocked by the specific inhibitor dofetilide, sophocarpine did not show this prolonging effect, suggesting that its primary target for this action is the IKr current. nih.gov The inhibition of this outward potassium current retards repolarization, a key component of its antiarrhythmic mechanism. nih.gov

| Ion Channel | Effect of Sophocarpine | Research Finding |

| hERG K+ Channel | Inhibition | Potent blocker with an IC50 of 100-300 μM; alters inactivation kinetics. nih.gov |

| Voltage-Gated Na+ Channel | Modulation | Inhibits the late sodium current (INa.L) without affecting the transient current. nih.gov |

| L-Type Ca2+ Channel | Attenuation | Substantially decreases the L-type calcium current (ICaL) in cardiac myocytes. nih.gov |

| Potassium (K+) Tail Current | Inhibition | Inhibits the hERG-mediated rapid delayed rectifier potassium current (IKr). researchgate.netnih.gov |

Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Modulation

Sophocarpine has been shown to modulate Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are involved in pain and itch sensation. biorxiv.org Research indicates that sophocarpine can produce analgesic and anti-pruritic effects by inhibiting these channels. biorxiv.org

In a mouse model of allergic contact dermatitis, sophocarpine administration reduced the mRNA and protein expression of TRPA1. biorxiv.org Behavioral tests further supported this, showing that pretreatment with sophocarpine decreased scratching and wiping behaviors induced by the TRPA1 agonist, allyl isothiocyanate (AITC). biorxiv.org Molecular docking studies suggest that sophocarpine may act as a competitive inhibitor of the TRPA1 channel. biorxiv.org The downregulation and inhibition of TRPA1 function are proposed as key mechanisms for its ability to relieve itch and pain. biorxiv.org

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation

Similar to its effects on TRPA1, sophocarpine also modulates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, another key player in pain and neurogenic inflammation. biorxiv.org

Studies have demonstrated that sophocarpine downregulates both the mRNA and protein expression of TRPV1. biorxiv.org In behavioral experiments, sophocarpine pretreatment reduced wiping behavior induced by the TRPV1 agonist capsaicin (B1668287) (CAP). biorxiv.org Molecular docking simulations have indicated a potential competitive binding between sophocarpine and TRPV1, suggesting it could be a competitive inhibitor. biorxiv.org By downregulating the expression and inhibiting the function of TRPV1, sophocarpine may alleviate pain and itch associated with conditions like allergic contact dermatitis. biorxiv.org

| TRP Channel | Effect of Sophocarpine | Implication |

| TRPA1 | Downregulation and Inhibition | Contributes to analgesic and anti-pruritic effects. biorxiv.org |

| TRPV1 | Downregulation and Inhibition | Contributes to analgesic and anti-pruritic effects. biorxiv.org |

Subcellular and Organelle-Specific Mechanistic Effects

Sophocarpine's mechanisms extend to the subcellular level, influencing specific organelles and critical signaling pathways that regulate cell fate, inflammation, and oxidative stress.

One of the prominent subcellular effects of sophocarpine is the induction of apoptosis through the mitochondrial pathway. peerj.comxzhmu.edu.cn Studies in various cancer cell lines have shown that sophocarpine treatment leads to a decrease in the mitochondrial membrane potential. xzhmu.edu.cn This is accompanied by changes in the expression of Bcl-2 family proteins, specifically a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein Bax. peerj.comxzhmu.edu.cn This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and caspase-3, and ultimately, apoptosis. xzhmu.edu.cnnih.gov

Sophocarpine has also been implicated in modulating endoplasmic reticulum (ER) stress. scilit.comnih.gov It has been shown to alleviate doxorubicin-induced heart injury by suppressing ER stress. scilit.comnih.gov

Mitochondrial Function Perturbations

Mitochondria, as central hubs for cellular energy metabolism and apoptosis, are significant targets for sophocarpine. Research indicates that sophocarpine and its derivatives can directly impact mitochondrial integrity and function.

A study on a hybrid molecule of sophocarpine and cinnamic acid revealed its ability to induce mitochondrial stress. This was evidenced by several key observations, including the depolarization of the mitochondrial membrane potential, an overload of mitochondrial calcium, and a subsequent increase in the production of reactive oxygen species (ROS). researchgate.net The mitochondrial membrane potential is crucial for ATP synthesis, and its depolarization is a hallmark of mitochondrial dysfunction.

In the context of doxorubicin-induced cardiotoxicity, sophocarpine has been shown to mitigate oxidative stress. It was observed to reverse the increase in total superoxide (B77818) levels induced by doxorubicin. nih.gov This suggests a protective role for sophocarpine in certain contexts by modulating mitochondrial ROS production. Specifically, sophocarpine treatment suppressed the increase of the pro-oxidative protein NOX-4 and inhibited the decrease of the anti-oxidative protein SOD-2. nih.gov Furthermore, a Cell Counting Kit-8 assay, which measures the number of metabolically active mitochondria, has been used to assess the impact of sophocarpine on cell viability, indicating its influence on mitochondrial activity. nih.gov

The disruption of mitochondrial function by sophocarpine can lead to the release of pro-apoptotic factors. For instance, the induction of mitochondrial stress by a sophocarpine derivative led to the release of cytochrome c, a key event in the intrinsic apoptotic pathway. researchgate.net This release subsequently activates caspase cascades, leading to programmed cell death.

Table 1: Effects of Sophocarpine on Mitochondrial Function

| Parameter | Effect | Cell/System Studied | Reference |

|---|---|---|---|

| Mitochondrial Membrane Potential | Depolarization | Human tumor cell lines (HeLa, HepG2) treated with a sophocarpine-cinnamic acid hybrid | researchgate.net |

| Mitochondrial Calcium | Overload | Human tumor cell lines (HeLa, HepG2) treated with a sophocarpine-cinnamic acid hybrid | researchgate.net |

| Reactive Oxygen Species (ROS) | Increased production | Human tumor cell lines (HeLa, HepG2) treated with a sophocarpine-cinnamic acid hybrid | researchgate.net |

| Total Superoxide Level | Reversal of doxorubicin-induced increase | H9C2 cells | nih.gov |

| Cytochrome c Release | Induced | Human tumor cell lines (HeLa, HepG2) treated with a sophocarpine-cinnamic acid hybrid | researchgate.net |

Endoplasmic Reticulum Stress Modulation

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis, folding, and calcium homeostasis. Conditions that disrupt these functions lead to ER stress and activate the unfolded protein response (UPR), a signaling network that aims to restore ER homeostasis or trigger apoptosis if the stress is irremediable. nih.govfrontiersin.orgmdpi.comfortunejournals.com The UPR is mediated by three main sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). fortunejournals.comfrontiersin.org

While sophocarpine has been shown to induce apoptosis and autophagy, processes that can be linked to ER stress, direct evidence detailing its specific mechanisms of modulating the UPR is not extensively documented in the available research. The activation of apoptosis and autophagy by sophocarpine could be a downstream consequence of ER stress, but the precise molecular interactions between sophocarpine and the key players of the UPR (IRE1, PERK, ATF6) remain to be fully elucidated. It is known that prolonged ER stress can lead to apoptosis through the activation of pro-apoptotic factors like CHOP (C/EBP homologous protein) and the caspase cascade, including the ER-resident caspase-12. mdpi.com

Lysosomal Pathway Interventions

Lysosomes are acidic organelles containing a variety of hydrolases that are essential for the degradation and recycling of cellular waste. Lysosomal membrane permeabilization (LMP) leads to the release of these hydrolases, such as cathepsins, into the cytosol, which can trigger a form of programmed cell death known as lysosomal cell death. nih.govnih.gov This can occur independently of or in conjunction with the caspase-mediated apoptotic pathway. nih.gov

The current body of scientific literature does not provide extensive direct evidence on how sophocarpine hydrobromide specifically intervenes in lysosomal pathways. While sophocarpine is known to induce autophagy, a process that culminates in the fusion of autophagosomes with lysosomes for degradation, its direct effects on lysosomal enzyme activity or membrane integrity are not well-defined. Some alkaloids are known to inhibit lysosomal enzymes like α-mannosidase, but specific studies on sophocarpine's direct interaction with lysosomal components are limited. chemistry-chemists.com The induction of autophagy by sophocarpine in gastric cancer cells suggests an interplay with the lysosomal degradation machinery, but further research is needed to clarify the direct molecular targets of sophocarpine within the lysosomal pathway.

Cell Cycle Regulation and Programmed Cell Death Pathways

Sophocarpine hydrobromide significantly influences cell fate by modulating the cell cycle and activating programmed cell death pathways, primarily apoptosis and autophagy. These actions are fundamental to its observed anti-proliferative effects in various cancer cell lines.

Induction of Apoptosis Mechanisms (e.g., Caspase Activation, Bcl-2 Family Regulation)

Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells. Sophocarpine has been demonstrated to be a potent inducer of apoptosis in several cancer cell types through the intrinsic, or mitochondrial, pathway.

A key mechanism is the activation of the caspase cascade. Studies have shown that sophocarpine treatment leads to the upregulation of cleaved caspase-3, the executioner caspase that orchestrates the dismantling of the cell. nih.gov This activation is a downstream event following the release of cytochrome c from the mitochondria. researchgate.netnih.gov

The regulation of the Bcl-2 family of proteins, which are critical arbiters of the mitochondrial apoptotic pathway, is also a significant target of sophocarpine. The pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 are key players in this family. Sophocarpine treatment has been shown to increase the expression of Bax while decreasing the expression of Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, facilitating the release of cytochrome c and initiating apoptosis.

Autophagy Induction and Related Mechanistic Pathways

Autophagy is a catabolic process where cellular components are degraded and recycled. It can act as a survival mechanism under stress, but can also lead to a form of programmed cell death. Sophocarpine has been shown to induce autophagy in cancer cells. nih.govresearchgate.net

The induction of autophagy by sophocarpine is often linked to the modulation of key signaling pathways. One of the most prominent is the PI3K/AKT/mTOR pathway. Sophocarpine has been found to inhibit the PI3K/AKT signaling pathway, which is a negative regulator of autophagy. nih.govnih.gov By suppressing this pathway, sophocarpine promotes the initiation of autophagy. Evidence for autophagy induction includes the increased expression of autophagy-related proteins such as Beclin-1 and LC3-II (Microtubule-associated protein 1A/1B-light chain 3). nih.gov

Cell Cycle Arrest in Specific Phases (e.g., G0/G1, G2/M)

In addition to inducing cell death, sophocarpine can halt the proliferation of cancer cells by causing cell cycle arrest at specific checkpoints. This prevents the cells from dividing and replicating.

Research has consistently shown that sophocarpine can induce cell cycle arrest in the G0/G1 phase in various cancer cell lines, including gastric and glioblastoma cells. nih.govnih.gov This arrest prevents the cells from entering the S phase, where DNA replication occurs. The mechanism behind this G0/G1 arrest is often attributed to the regulation of the PTEN/PI3K/AKT pathway. Sophocarpine treatment has been shown to upregulate the tumor suppressor PTEN, which in turn inhibits the PI3K/AKT pathway. nih.govnih.gov This leads to downstream effects on cell cycle regulatory proteins that control the G1/S transition.

Table 2: Effects of Sophocarpine on Apoptosis, Autophagy, and Cell Cycle

| Process | Key Molecular Effects | Cell Line(s) | Reference |

|---|

| Apoptosis | - Increased Cleaved Caspase-3

Preclinical Mechanistic Investigations of Sophocarpine Hydrobromide

Cellular and Tissue Culture Models for Mechanistic Studies

In vitro cell culture systems are fundamental tools for dissecting the molecular pathways affected by sophocarpine (B1681056) hydrobromide.

Sophocarpine has demonstrated significant anti-tumor activity across a range of cancer cell lines, primarily by inducing apoptosis, autophagy, and inhibiting key signaling pathways involved in cell proliferation and survival.

A549 (Human Lung Carcinoma): Studies have shown that sophocarpine has a significant inhibitory effect on lung cancer A549 cells. frontiersin.org

MKN45 and BGC-823 (Human Gastric Cancer): In these cell lines, sophocarpine has been found to inhibit proliferation in a dose-dependent manner. imrpress.comnih.gov Mechanistic studies revealed that sophocarpine induces cell cycle arrest at the G0/G1 phase, promotes apoptosis, and triggers autophagy. imrpress.comnih.gov Key molecular events include the upregulation of p53 and Bax, the downregulation of Bcl-2, and the suppression of the PTEN/PI3K/AKT signaling pathway. frontiersin.orgimrpress.comnih.gov The induction of autophagy is evidenced by the increased presence of autophagosomes and elevated levels of the autophagy marker LC3-II. imrpress.com

SW480 and LoVo (Human Colorectal Cancer): Research indicates that sophocarpine can inhibit the proliferation, invasion, and migration of colorectal cancer cells. This is achieved through the downregulation of the MEK/ERK/VEGF signaling pathway. frontiersin.org

U87 (Human Glioblastoma): In glioblastoma cells, sophocarpine has been shown to suppress tumorigenesis by inhibiting proliferation and inducing apoptosis. nih.gov The underlying mechanism involves the regulation of the miR-21/PTEN/PI3K/AKT axis. nih.gov Sophocarpine was found to inhibit the expression of microRNA-21, which in turn increases the expression of the tumor suppressor PTEN. nih.gov This leads to the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell survival. nih.gov

HNSCC (Head and Neck Squamous Cell Carcinoma): While direct studies on HNSCC cell lines are not extensively detailed in the provided results, the known mechanisms of sophocarpine in other cancers, such as the modulation of key signaling pathways like PI3K/AKT and NF-κB, are highly relevant to HNSCC, which often exhibits dysregulation of these same pathways. frontiersin.orgnih.govfrontiersin.org

Interactive Table: Mechanistic Effects of Sophocarpine on Cancer Cell Lines

| Cell Line | Cancer Type | Key Mechanistic Findings | Affected Signaling Pathways |

| A549 | Lung Carcinoma | Significant inhibitory effect. frontiersin.org | Not specified in provided results. |

| MKN45 | Gastric Cancer | Inhibition of proliferation, G0/G1 cell cycle arrest, induction of apoptosis and autophagy. imrpress.comnih.gov | PTEN/PI3K/AKT frontiersin.orgimrpress.com |

| BGC-823 | Gastric Cancer | Inhibition of proliferation, G0/G1 cell cycle arrest, induction of apoptosis and autophagy. imrpress.comnih.gov | PTEN/PI3K/AKT frontiersin.orgimrpress.com |

| SW480 | Colorectal Cancer | Inhibition of proliferation, invasion, and migration. frontiersin.org | MEK/ERK/VEGF frontiersin.org |

| LoVo | Colorectal Cancer | Inhibition of proliferation, invasion, and migration. frontiersin.org | MEK/ERK/VEGF frontiersin.org |

| U87 | Glioblastoma | Inhibition of proliferation, induction of apoptosis. nih.gov | miR-21/PTEN/PI3K/AKT nih.gov |

Sophocarpine exhibits significant anti-inflammatory properties by modulating the responses of immune cells.